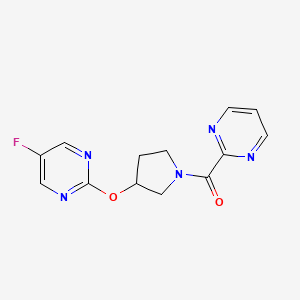

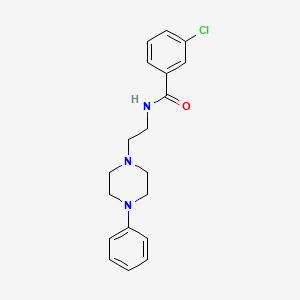

![molecular formula C21H18ClN5O B2515688 N-(4-{[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide CAS No. 896858-81-4](/img/structure/B2515688.png)

N-(4-{[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(4-{[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide is a derivative of pyrazolopyrimidin, which is a class of compounds known for their potential biological activities. This particular compound is structurally related to ligands that selectively bind to the Peripheral Benzodiazepine Receptor (PBR), which is of interest for its role in steroid biosynthesis in cells such as those found in C6 glioma .

Synthesis Analysis

The synthesis of related 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides involves the variability of substituents at the 3-position of the core structure. Although the exact synthesis of the compound is not detailed, it can be inferred that similar synthetic strategies could be employed, such as cyclization reactions and the introduction of substituents to achieve the desired acetamide moiety .

Molecular Structure Analysis

The molecular structure of compounds within this family has been studied, and it is known that they can form specific interactions in the crystal state. For example, a structurally related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, forms inversion dimers via pairs of N—H⋯N hydrogen bonds and is further stabilized by π-stacking interactions between aromatic systems of neighboring molecules . These interactions are crucial for the stability and packing of the molecules in the solid state.

Chemical Reactions Analysis

The chemical reactivity of such compounds typically involves the functional groups present in the molecule. The acetamide moiety and the pyrazolopyrimidin core are likely sites for further chemical modifications. The presence of a chlorophenyl group also suggests potential for nucleophilic substitution reactions, which could be utilized in further derivatization of the compound .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(4-{[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide are not provided, related compounds exhibit properties that are influenced by their molecular structure. The presence of hydrogen bonding and π-stacking interactions suggests a propensity for solid-state stability. The lipophilicity and electronic properties of the substituents on the acetamide moiety can significantly affect the binding affinity to PBR and the modulation of steroid biosynthesis .

Applications De Recherche Scientifique

Radioligand Imaging for Neurological Disorders

Research into 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds structurally related to the given chemical, has demonstrated their utility as selective ligands for the translocator protein (18 kDa), relevant in neurology and oncology for imaging purposes. Specifically, compounds within this family have been synthesized with fluorine atoms in their structure, enabling their labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET), offering insights into neuroinflammation and potential tumor imaging (Dollé et al., 2008).

Potential Antiasthma Agents

Pyrazolo[1,5-c]pyrimidines have been identified as active mediator release inhibitors, suggesting potential applications in the development of new antiasthma drugs. This research direction explores the chemical reactivity of pyrazolo[1,5-a]pyrimidine analogs towards synthesizing compounds with enhanced pharmacological profiles for treating respiratory conditions (Medwid et al., 1990).

Antimicrobial and Anti-inflammatory Agents

Studies have highlighted the synthesis and biological evaluation of novel selenolo[2,3-c]pyrazole compounds, incorporating pyrazolo[1,5-a]pyrimidine structures, showing significant antibacterial and antifungal activity, as well as anti-inflammatory effects. This research suggests a broad spectrum of pharmacological activities, indicating potential applications in the development of new antimicrobial and anti-inflammatory medications (Zaki et al., 2016).

Anticancer Activity

There has been interest in the synthesis of pyrazolo[1,5-a]pyrimidin-7-amines with potential anticancer activity. By exploring different substitutions on the pyrazolo[1,5-a]pyrimidine core, researchers aim to develop compounds with enhanced efficacy against various cancer cell lines, offering a pathway to new oncological therapies (Lu Jiu-fu et al., 2015).

Mécanisme D'action

Target of Action

Similar compounds have been known to target enzymes likeAcetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

For instance, it might inhibit the activity of AchE, affecting normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Biochemical Pathways

Related compounds have been shown to affect pathways involvingreactive oxygen species (ROS) . These compounds can increase dramatically under cellular damage . Overexpression of ROS has been linked to disease development .

Result of Action

Related compounds have been shown to have various biological activities, includingantibacterial , antifungal , antiparasitic , anti-inflammatory , antidepressant , anticonvulsant , antioxidant , and antitumor activities .

Propriétés

IUPAC Name |

N-[4-[[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN5O/c1-13-11-20(26-18-9-7-17(8-10-18)25-14(2)28)27-21(24-13)19(12-23-27)15-3-5-16(22)6-4-15/h3-12,26H,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSAGNZMJWEPAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-{[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(3,3-Difluoroazetidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2515605.png)

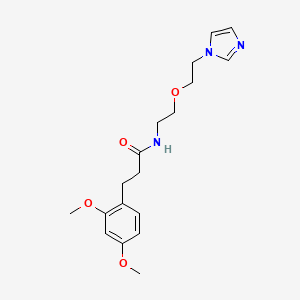

![N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2515607.png)

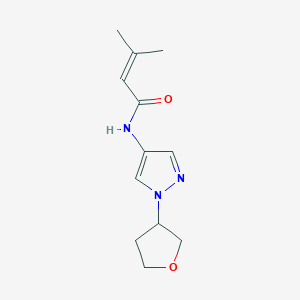

![N-Methyl-N-[(3-methylimidazol-4-yl)methyl]prop-2-enamide](/img/structure/B2515608.png)

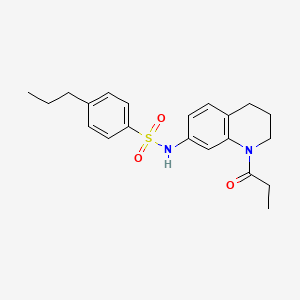

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2515610.png)

![Ethyl 2-[(5-{[(butylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2515624.png)

![2-(2-methylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2515625.png)